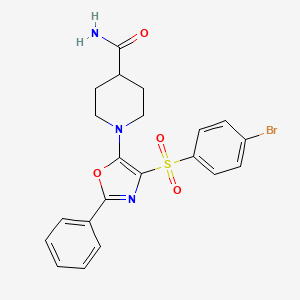

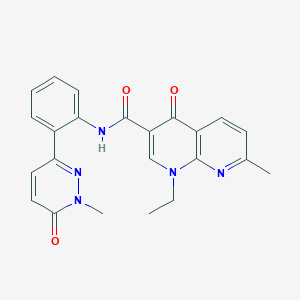

![molecular formula C16H14N2O3 B2882834 (2,3-二氢苯并[b][1,4]二噁英-2-基)(5H-吡咯并[3,4-b]吡啶-6(7H)-基)甲酮 CAS No. 2309555-94-8](/img/structure/B2882834.png)

(2,3-二氢苯并[b][1,4]二噁英-2-基)(5H-吡咯并[3,4-b]吡啶-6(7H)-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolo[3,4-b]pyridin moiety. Dihydrobenzo[b][1,4]dioxins are a type of aromatic organic compound containing a fused six-membered and five-membered ring structure . Pyrrolo[3,4-b]pyridine is a tricyclic compound consisting of a pyridine ring fused to a pyrrole .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of nitrogen in the pyrrolopyridine ring could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic structure and the presence of the nitrogen atom. It would likely be a solid at room temperature .科学研究应用

合成途径和化学转化

吡咯并嘧啶和吡唑的合成: 研究重点是合成吡咯并嘧啶和吡唑,展示了类似结构在创建具有潜在生物活性的化合物中的多功能性。例如,通过胺氧化物重排合成了吡咯[3,2-d]嘧啶衍生物,这表明了这些杂环骨架的合成适应性 (Majumdar 等人,1998 年)。

抗病毒和抗菌活性: 与查询结构相关的化合物已显示出显着的生物活性。合成了新型抗病毒苯并呋喃-过渡金属配合物,展示了有效的 HIV 抑制活性,表明此类化合物在抗病毒研究中的潜力 (Galal 等人,2010 年)。

镇痛和抗炎特性: 对 5-酰基-1,2-二氢-3H-吡咯[1,2-a]吡咯-1-羧酸及其相关化合物的研究发现了它们的镇痛和抗炎特性,暗示了结构相关分子的治疗潜力 (Muchowski 等人,1985 年)。

酶促反应和代谢: 对丁香酸假单胞菌代谢芳香酸的研究阐明了甲氧基苯甲酸氧化的途径,这可以为结构类似化合物的代谢命运提供信息 (Donnelly & Dagley, 1980)。

癌症治疗中的 B-Raf 激酶抑制剂: 已探索了含有 2,3-二氢苯并[b][1,4]二噁英的 4,5-二氢-1H-吡唑衍生物的设计和修饰,作为癌症治疗中 B-Raf 激酶的抑制剂。这突出了结构相关化合物在开发新的抗癌疗法中的潜力 (Yang 等人,2012 年)。

未来方向

作用机制

Target of Action

The primary target of this compound is a chromatin-bound nuclear protein . This protein is known to facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .

Mode of Action

The compound interacts with its target protein, facilitating DNA repair processes. It does this by catalyzing the PARylation of the target protein itself or other DNA damage repair-associated proteins . This interaction and the resulting changes help in the repair of DNA damage.

Biochemical Pathways

The compound affects the base excision repair (BER) pathway . This pathway is responsible for repairing damaged DNA and maintaining genomic stability. The compound’s action on the BER pathway and its downstream effects contribute to its overall mechanism of action.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to DNA repair. By facilitating the PARylation of DNA repair-associated proteins, the compound aids in the repair of damaged DNA, thereby contributing to genomic stability .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(18-8-11-4-3-7-17-12(11)9-18)15-10-20-13-5-1-2-6-14(13)21-15/h1-7,15H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHTRCYERSBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)N3CC4=C(C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

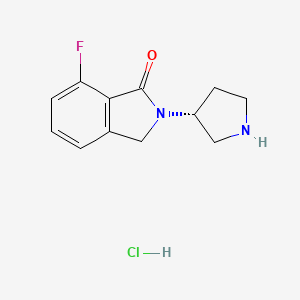

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)

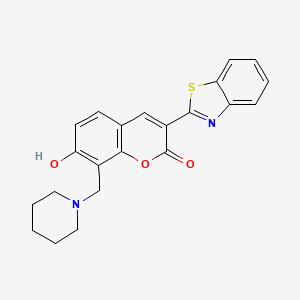

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2882768.png)

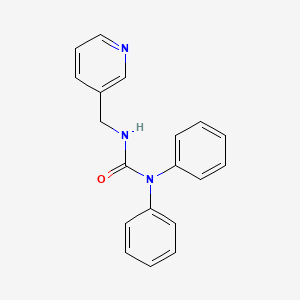

![ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate](/img/structure/B2882771.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)